6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of the target enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine scaffold and exhibits comparable properties.
Uniqueness
6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C5H2BrClN4 |
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Molecular Weight |
233.45 g/mol |
IUPAC Name |
6-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5-10-9-4(7)11(5)2-3/h1-2H |
InChI Key |
PXJRCLKGNAEAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NN=C(N21)Cl)Br |
Origin of Product |
United States |
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